4-Bromo-5-fluoro-7-methylindoline-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-5-fluoro-7-methylindoline-2,3-dione is a heterocyclic compound with the molecular formula C₉H₅BrFNO₂ and a molecular weight of 258.04 g/mol . It is a derivative of indoline-2,3-dione, featuring bromine, fluorine, and methyl substituents on the indoline ring. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-fluoro-7-methylindoline-2,3-dione typically involves multi-step reactions starting from commercially available precursors. One common route includes the bromination and fluorination of indoline-2,3-dione derivatives under controlled conditions . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the selective introduction of bromine and fluorine atoms at the desired positions on the indoline ring .
Industrial Production Methods
Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis. These methods involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-5-fluoro-7-methylindoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Reduction of the carbonyl groups.
Substitution: Nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinonoid structures, while reduction can produce various hydroxy derivatives .
Wissenschaftliche Forschungsanwendungen
4-Bromo-5-fluoro-7-methylindoline-2,3-dione has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-Bromo-5-fluoro-7-methylindoline-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-5-methylindoline-2,3-dione: Similar structure but lacks the fluorine substituent.
5-Methylindoline-2,3-dione: Lacks both bromine and fluorine substituents.
4-Bromo-2-fluorobenzyl bromide: Contains bromine and fluorine but differs in the core structure.
Uniqueness
4-Bromo-5-fluoro-7-methylindoline-2,3-dione is unique due to the specific combination of bromine, fluorine, and methyl groups on the indoline-2,3-dione scaffold. This unique substitution pattern imparts distinct chemical and biological properties, making it valuable for various research applications .
Eigenschaften
Molekularformel |
C9H5BrFNO2 |
---|---|
Molekulargewicht |
258.04 g/mol |
IUPAC-Name |
4-bromo-5-fluoro-7-methyl-1H-indole-2,3-dione |
InChI |
InChI=1S/C9H5BrFNO2/c1-3-2-4(11)6(10)5-7(3)12-9(14)8(5)13/h2H,1H3,(H,12,13,14) |
InChI-Schlüssel |
GICXJQGLDMHWKA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C2=C1NC(=O)C2=O)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.